Optimized Lipophilicity (LogP) for Balanced Solubility and Membrane Permeability Relative to N-Methyl and N-Phenyl Analogs
1-Benzyl-1,6-diazaspiro[3.4]octane exhibits an XLogP3-AA of 1.5 [1], which is 4.7-fold higher than the N-methyl analog (logP 0.32) and 26% lower than the N-phenyl analog (logP 2.02) [2][3]. This intermediate lipophilicity positions the benzyl derivative in an optimal range for both aqueous solubility and passive membrane diffusion, a critical balance for developing CNS-penetrant or orally bioavailable drug candidates [4].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 1-Methyl-1,6-diazaspiro[3.4]octane (logP = 0.32); 1-Phenyl-1,6-diazaspiro[3.4]octane (logP = 2.02) |
| Quantified Difference | 4.7× higher than methyl analog; 26% lower than phenyl analog |
| Conditions | Computed values (XLogP3 and ChemSrc database) |
Why This Matters
Procurement of the benzyl derivative over the methyl or phenyl analogs is essential when a specific logP window is required for target engagement or ADME optimization.
- [1] PubChem. 1-Benzyl-1,6-diazaspiro[3.4]octane. CID 71302050. View Source
- [2] ChemSrc. 1-Methyl-1,6-diazaspiro[3.4]octane. CAS 1158749-83-7. View Source
- [3] ChemSrc. 1-Phenyl-1,6-diazaspiro[3.4]octane. CAS 1363382-01-7. View Source
- [4] Wager, T. T., et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 2010, 1 (6), 420-434. View Source
